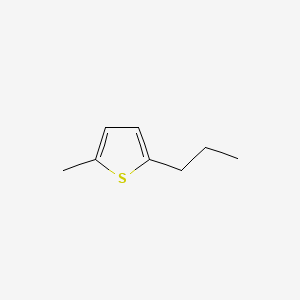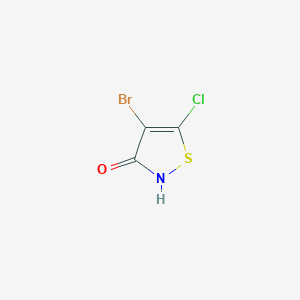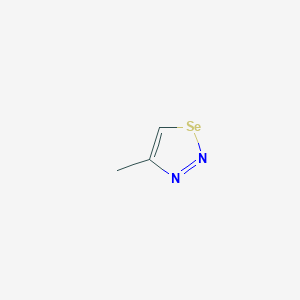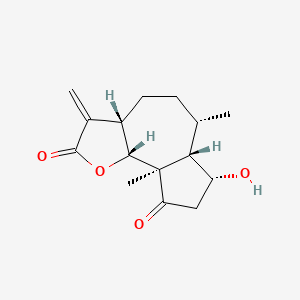
Bipinnatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bipinnatin is a diterpene compound isolated from the bipinnate sea plume, Antillogorgia bipinnata, a sea fan found in the eastern Caribbean Sea . It is one of the structurally simplest furanocembrenolides and is speculated to be a biosynthetic precursor to a wide array of cembrenolides along with its dehydroxylated analog, rubifolide .
Métodos De Preparación
The total synthesis of bipinnatin J has been achieved through a concise route that features the use of a silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran and a diastereoselective chromium (II)-mediated macrocyclization . The synthesis involves several key steps:
Gamma-alkylation: A silver ion-promoted S(N)1-type gamma-alkylation of a siloxyfuran.
Macrocyclization: A diastereoselective chromium (II)-mediated macrocyclization to form the macrocyclic structure of this compound J.
Análisis De Reacciones Químicas
Bipinnatin undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Bipinnatin exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor . This inhibition is achieved through a bimolecular reaction that selectively inhibits one of the two acetylcholine-binding sites on the receptor .
Comparación Con Compuestos Similares
Bipinnatin is part of a family of naturally occurring marine neurotoxins known as the lophotoxins. Similar compounds include:
Lophotoxin: Another marine neurotoxin that irreversibly inhibits nicotinic acetylcholine receptors.
This compound B: A structurally related compound with similar neurotoxic properties.
Pinnatin A: A compound with a contracted, 12-membered ring framework, compared to the 14-membered ring of this compound.
This compound’s uniqueness lies in its simpler structure and its role as a biosynthetic precursor to a wide array of cembrenolides .
Propiedades
Número CAS |
33649-13-7 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(3aS,6S,6aS,7R,9aR,9bR)-7-hydroxy-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H20O4/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)11(17)6-10(16)12(7)15/h7,9-10,12-13,16H,2,4-6H2,1,3H3/t7-,9-,10+,12+,13+,15+/m0/s1 |
Clave InChI |
WFMZXKFPRCNRAW-ICJWCHSRSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1[C@@H](CC3=O)O)C)OC(=O)C2=C |
SMILES canónico |
CC1CCC2C(C3(C1C(CC3=O)O)C)OC(=O)C2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


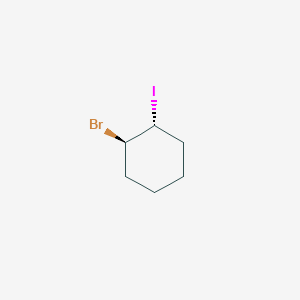
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)
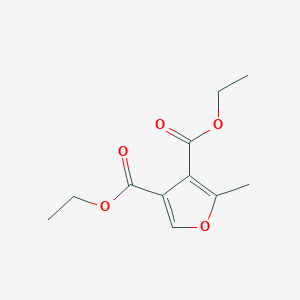

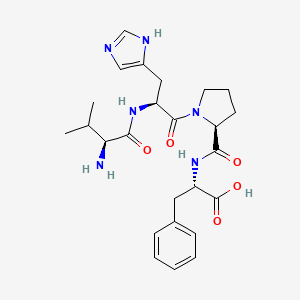
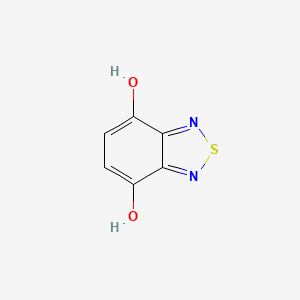

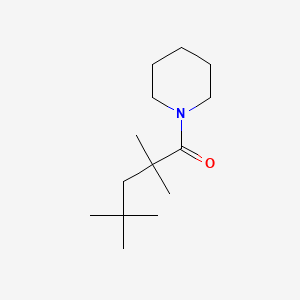

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
